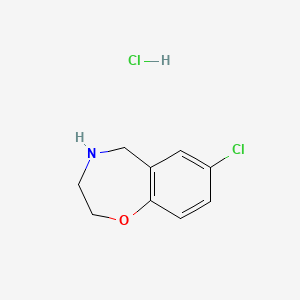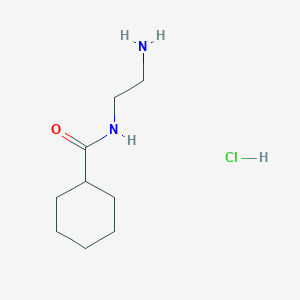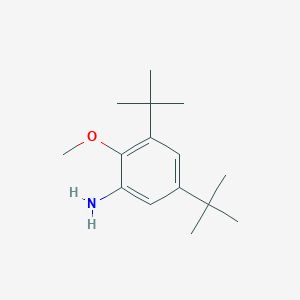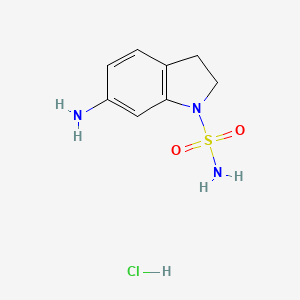![molecular formula C10H12N2OS B1521291 3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミン CAS No. 1152599-44-4](/img/structure/B1521291.png)
3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミン
説明
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
チオフェン誘導体は、抗がん剤の合成における原料として使用されてきました . 3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミンの構造内にチオフェン部分が存在することは、がん治療研究における潜在的な用途を示唆しています。その構造骨格は、新規の化学療法剤、特に選択的細胞毒性によって特定のがん細胞系を標的にするための開発を探求することができます。
抗アテローム性動脈硬化剤
この化合物のチオフェン成分は、抗アテローム性動脈硬化剤の合成にも使用されます . アテローム性動脈硬化症は、プラークの蓄積により動脈が硬化し狭くなることを特徴とする状態です。チオフェン誘導体の使用に関する研究は、この心臓血管疾患の進行を予防または逆転させる新しい治療法につながる可能性があります。
金属錯体化剤
チオフェン誘導体は、金属錯体化剤として作用します . 3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミンは、さまざまな金属と錯体を形成する能力について調査することができます。これらの錯体は、有機反応における触媒、ならびに独自の電子特性と光学的特性を持つ新規材料の設計において、さまざまな用途を持つことができます。
殺虫剤の開発
チオフェンの構造的属性は、殺虫剤の開発において有利です . 問題の化合物は、特定の害虫を標的にする殺虫剤の製剤における前駆体または有効成分となり、従来の殺虫剤に対するより環境に優しい代替手段を提供します。
キナーゼ阻害
キナーゼは、さまざまな細胞過程の調節において重要な役割を果たす酵素です。 チオフェン誘導体は、キナーゼ活性の阻害に潜在的な可能性を示しています . したがって、3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミンは、がんや炎症性疾患などの疾患の治療において重要なキナーゼ阻害剤の開発に役立つ可能性があります。
抗菌活性
チオフェン誘導体の抗菌特性は、それらを新規抗生物質の開発のための候補にします . 3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミンに関する研究は、新規クラスの抗菌剤を提供することにより、抗生物質耐性菌との闘いにも貢献する可能性があります。
材料科学における応用
チオフェンとその誘導体は、導電性のために材料科学において重要です . 問題の化合物は、センサーや太陽電池を含む電子デバイスの開発に不可欠な導電性ポリマーの製造に使用できます。
神経薬理学的薬剤
チオフェン誘導体は、神経薬理学において、不安解消効果や抗精神病効果など、治療的に重要であることを考えると , 3-[3-(チオフェン-2-イル)プロピル]-1,2-オキサゾール-5-アミンは、神経疾患の治療における潜在的な用途について探求することができます。
作用機序
Thiophenes
are a class of heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophenes have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
生化学分析
Biochemical Properties
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its electron-rich nature, which allows it to participate in various biochemical interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their functions. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and these biomolecules are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Cellular Effects
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine has been observed to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can interact with transcription factors, thereby influencing gene expression. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can lead to sustained changes in cellular functions, such as altered gene expression profiles and metabolic activities. These findings suggest that the compound’s effects are not transient and can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced cellular functions and improved metabolic profiles. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine .
Metabolic Pathways
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolic intermediates, thereby affecting overall metabolic homeostasis. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and metabolic enzymes underscore its role in modulating metabolic pathways .
特性
IUPAC Name |
3-(3-thiophen-2-ylpropyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10-7-8(12-13-10)3-1-4-9-5-2-6-14-9/h2,5-7H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPXHDZGGCTGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)





